(3-Chloro-4-fluoro-5-iodophenyl)methanol
Description
Properties
Molecular Formula |
C7H5ClFIO |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
(3-chloro-4-fluoro-5-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 |
InChI Key |
UQPIAXYFEXVJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)I)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)methanol typically follows a strategy of sequential electrophilic aromatic substitution to introduce the halogen atoms onto a phenylmethanol scaffold. The key steps involve:
- Starting from phenylmethanol or a suitably substituted benzyl alcohol derivative.
- Electrophilic halogenation to install chlorine, fluorine, and iodine substituents at the 3-, 4-, and 5-positions, respectively.
- Use of halogenating agents such as chlorine gas, fluorine gas, iodine monochloride, or iodine in the presence of oxidizing agents.
- Catalysts like iron(III) chloride or aluminum chloride to promote substitution.
- Control of reaction temperature, solvent, and reagent stoichiometry to achieve regioselectivity and yield optimization.
This approach is supported by patent literature and synthetic protocols describing related halogenated phenylmethanol derivatives.
Detailed Synthetic Routes and Reaction Conditions
Halogenation Sequence
Reduction to Benzyl Alcohol
Industrial Scale Synthesis
Industrial preparation adapts the above methods with process intensification techniques:
- Use of continuous flow reactors to maintain precise temperature and reagent feed rates.
- Automated control of pH and reaction time to maximize yield and purity.
- Application of anti-solvent precipitation, filtration, and drying techniques such as spray drying or lyophilization for product isolation.
- Optimization of solvent systems including esters, ethers, ketones, and alcohols to enhance solubility and reaction kinetics.
Purification and Characterization
- Post-reaction mixtures are typically subjected to aqueous workup involving washes with sodium hydroxide, sodium thiosulfate, hydrochloric acid, and sodium bicarbonate to remove impurities and residual reagents.
- Organic layers are dried over sodium sulfate and concentrated under reduced pressure.
- Final purification is achieved by column chromatography on silica gel using ethyl acetate/hexane mixtures (e.g., 7:3 or 4:1 ratios) to isolate pure (3-Chloro-4-fluoro-5-iodophenyl)methanol.
- Characterization is confirmed by ^1H and ^13C NMR spectroscopy, with chemical shifts consistent with the substituted aromatic ring and benzylic alcohol proton signals.
Summary Table of Preparation Parameters
Research Findings and Notes
- The regioselectivity of halogenation is influenced by the directing effects of existing substituents on the aromatic ring. For example, fluorine and chlorine direct electrophilic substitution to ortho/para positions, facilitating selective iodination at position 5.
- Use of silver trifluoroacetate in iodination enhances electrophilic iodine species generation, improving yield and reducing side reactions.
- Reduction with NaBH4/BF3·OEt2 offers mild conditions preserving sensitive halogen substituents while efficiently converting aldehydes or ketones to alcohols.
- Industrial processes emphasize solvent choice and reaction control to scale up synthesis safely and reproducibly.
- The compound's multi-halogenated nature requires careful handling due to potential reactivity and toxicity of halogenating agents.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-5-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (3-Chloro-4-fluoro-5-iodophenyl)aldehyde or (3-Chloro-4-fluoro-5-iodobenzoic acid).
Reduction: Formation of (3-Chloro-4-fluoro-5-iodobenzene) or (3-Chloro-4-fluoro-5-iodocyclohexane).
Substitution: Formation of (3-Chloro-4-fluoro-5-iodophenyl)methoxy or (3-Chloro-4-fluoro-5-iodophenyl)cyanide.
Scientific Research Applications
(3-Chloro-4-fluoro-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a broader class of halogenated phenylmethanols. Key structural analogs include:
| Compound Name | Substituents (Positions) | Molecular Formula | Similarity Score | Key Differences |
|---|---|---|---|---|
| (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | Cl (3), CF₃O (4) | C₈H₆ClF₃O₂ | 0.78 | Trifluoromethoxy vs. F and I |
| 4-Chloro-3-(hydroxymethyl)phenol | Cl (4), -CH₂OH (3), -OH (1) | C₇H₇ClO₂ | 0.75 | Additional hydroxyl group |
| 2-(2,4,6-Trichlorophenoxy)ethanol | Cl (2,4,6), -OCH₂CH₂OH | C₈H₇Cl₃O₂ | 0.69 | Ethanol chain, trichloro substitution |
| (3-Methoxy-5-methylphenyl)methanol | OCH₃ (3), CH₃ (5) | C₉H₁₂O₂ | 0.68 | Methoxy and methyl substituents |
Sources : Structural similarity scores are derived from computational analyses comparing functional groups, halogen placement, and molecular topology .
Physical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| (3-Chloro-4-fluoro-5-iodophenyl)methanol | Not reported | Not reported | ~10 (DMSO) |
| 1-(3-Chloro-2-hydroxy-5-iodophenyl)ethanone | 72–112* | 300 (decomposes) | ~5 (Ethanol) |
| (3-Methoxy-5-methylphenyl)methanol | 45–47 | 220 | ~50 (Water) |
*Melting point varies with synthesis route: 72°C (acetyl chloride method) vs. 112°C (iodic acid method) .
Analysis : Iodine’s large atomic radius reduces solubility in polar solvents compared to methoxy or methyl analogs. The target compound’s solubility in DMSO suggests utility in biological assays.
Key Research Findings
- Synthetic Challenges : Iodination at position 5 is sterically hindered, requiring precise stoichiometry to avoid di-iodination byproducts.
- Toxicity: Halogenated phenylmethanols generally exhibit moderate toxicity (LD₅₀ ~200–500 mg/kg in rodents), with iodine derivatives showing lower acute toxicity compared to chloro/fluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
